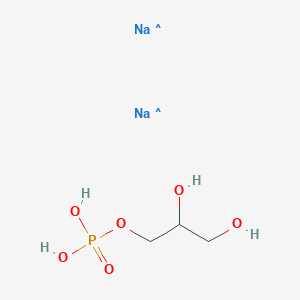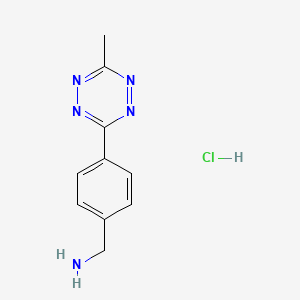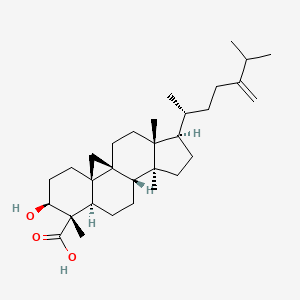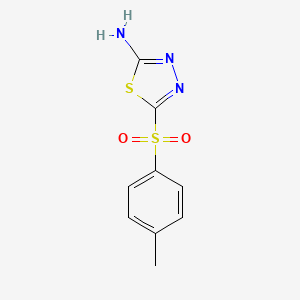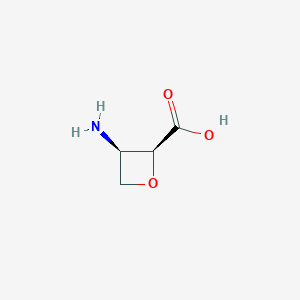
(2S,3R)-3-aminooxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-aminooxetane-2-carboxylic acid is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical and biological properties. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-aminooxetane-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the asymmetric synthesis of oxetane derivatives. For instance, the enantioselective introduction of amino and hydroxy groups to olefinic acids through asymmetric epoxidation, dihydroxylation, or aminohydroxylation has been demonstrated . Additionally, the Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, an amine, and ketene silyl acetal derivatives can yield the desired amino acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the regio- and stereoselective hydrobromolysis of β-phenyl glycidate enantiomers, followed by intramolecular cyclization and oxazolidinone ring opening . These methods ensure high yields and enantiopurity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-3-aminooxetane-2-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, it can participate in bimolecular elimination (E2) reactions, where the stereochemistry of the starting material influences the product formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases for E2 reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperature and solvent requirements to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction type. For instance, E2 reactions typically yield alkenes, while oxidation reactions can produce oxetane derivatives with additional functional groups.
Scientific Research Applications
(2S,3R)-3-aminooxetane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring structure allows it to fit into enzyme active sites, where it can inhibit or modulate enzyme activity . The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
- (2S,3S)-3-aminooxetane-2-carboxylic acid
- (2R,3R)-3-aminooxetane-2-carboxylic acid
- (2R,3S)-3-aminooxetane-2-carboxylic acid
Comparison: (2S,3R)-3-aminooxetane-2-carboxylic acid is unique due to its specific stereochemistry, which affects its reactivity and interactions with biological molecules. Compared to its enantiomers and diastereomers, it may exhibit different biological activities and binding affinities . This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S,3R)-3-aminooxetane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYGJDWWLIDQY-GBXIJSLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
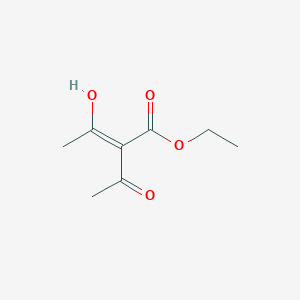
![(S)-1-aza-2-bora-2-((triMethylsilyl)Methyl)-3-oxa-4,4-diphenylbicyclo[3.3.0]octane](/img/new.no-structure.jpg)
